1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

Solid-phase peptide synthesis ADC linker synthesis PROTAC development

Researchers employing Fmoc/Boc hybrid SPPS frequently encounter N-deprotection orthogonality failures with standard amino acids. 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) eliminates this bottleneck via its Boc-protected azetidine scaffold, enabling selective TFA cleavage (20% in DCM) without disrupting Fmoc strategies. • Conformationally constrained azetidine ring stabilizes turn/extended conformations. • Non-cleavable ADC linker with controlled amine exposure under mild acidic conditions. • Non-hygroscopic solid (mp 103-107°C) ensures reproducible automated parallel synthesis of PROTAC libraries.

Molecular Formula C9H14NO4-
Molecular Weight 200.21 g/mol
Cat. No. B12363625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Molecular FormulaC9H14NO4-
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)[O-]
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1
InChIKeyNCADHSLPNSTDMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-Azetidine-3-Carboxylic Acid: Identity & Sourcing


1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester (CAS 142253-55-2) is a heterocyclic building block featuring a four-membered azetidine ring, a free 3-carboxylic acid group, and a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen [1]. This compound, also known as 1-Boc-azetidine-3-carboxylic acid or 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, has a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol [1]. It supplies a conformationally constrained, protected amino acid module for peptide synthesis, ADC linker construction, and PROTAC development, where the Boc group enables orthogonal protection during solid-phase synthesis and is cleavable under mild acidic conditions .

Substitution Risks for 1-Boc-Azetidine-3-Carboxylic Acid


In-class azetidine-3-carboxylic acid derivatives cannot be interchanged simply because the N-protecting group ultimately dictates the entire synthetic workflow: Boc is cleaved under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis that may degrade sensitive substrates, and Fmoc is removed under basic conditions inappropriate for many conjugate addition steps [1]. Additionally, the unprotected azetidine-3-carboxylic acid (CAS 36476-78-5) shows a significantly different solid-state morphology (melting point >200 °C, dec.) compared with the Boc derivative (103–107 °C), affecting bulk handling and formulation reproducibility . Substituting with a piperidine or proline analogue erases the enhanced conformational constraint afforded by the four-membered azetidine ring, which directly alters peptide secondary structure propensity [2].

Differentiation of 1-Boc-Azetidine-3-Carboxylic Acid


Orthogonal Acid-Labile Deprotection

The Boc group on 1,3-azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is quantitatively removed by trifluoroacetic acid (TFA) under standard solid-phase peptide synthesis conditions, leaving N-Cbz and N-Fmoc protected azetidine-3-carboxylic acids intact [1]. This orthogonal stability was explicitly demonstrated: N-Botc-azetidine was deprotected with TFA, while the corresponding N-Boc system remained intact under identical conditions, confirming the Boc group's stability against acid-catalyzed removal conditions that cleave thiocarbonyl analogs but not the target Boc group [1].

Solid-phase peptide synthesis ADC linker synthesis PROTAC development

Gram-Scale Synthesis Yield Advantage

A 2018 Arkivoc paper reported a three-step, gram-scale synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid from hydrobromide salt 17 via cyanoazetidine 22, achieving 58% overall yield with excellent step yields for the basic hydrolysis step [1]. In contrast, the same strain-release methodology produced Boc- and Ts-protected 3-iodoazetidines in 81% yield, but the analogous Fmoc-protected 3-bromoazetidine (compound 21) was obtained only as a derivative for potential peptide applications, with no reported improved yield over Boc routes [1].

Medicinal chemistry Process chemistry Heterocycle synthesis

Improved Solid-State Handling

The Boc-protected target compound exhibits a sharp melting point range of 103.0–107.0 °C (GC purity >98.0%), making it a free-flowing crystalline solid at ambient temperature . In contrast, unprotected azetidine-3-carboxylic acid decomposes above 200 °C and shows hygroscopic behavior, which complicates accurate weighing and storage .

Solid-phase synthesis Formulation Bulk handling

Azetidine Ring Conformational Restriction

Crystal structure analyses of N-acetylated four-, five-, and six-membered ring amino acids demonstrate that the azetidine ring imposes distinct puckered conformations with reduced backbone flexibility compared to proline (five-membered) and piperidine (six-membered) analogs, directly influencing peptide secondary structure propensity [1]. The four-membered ring restricts the φ and ψ dihedral angles more severely, which can stabilize extended or folded secondary structures in peptidomimetic design.

Peptidomimetics Foldamers Conformational analysis

Application Scenarios for 1-Boc-Azetidine-3-Carboxylic Acid


Solid-Phase Peptide Synthesis

Employ 1,3-azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester as a Boc-protected, conformationally rigid amino acid building block in Fmoc/Boc hybrid SPPS. The Boc group enables selective on-resin deprotection with 20% TFA in DCM, while the azetidine ring restricts backbone flexibility to stabilize desired turn or extended conformations [Evidence_Items 1, 4].

Non-Cleavable ADC Linker Module

Utilize the compound as a non-cleavable ADC linker component. The Boc group remains intact during the initial conjugation steps, then is removed under mild acidic conditions to expose the free azetidine amine for further conjugation with payloads or antibodies, providing precise chemical control over the linker-drug architecture [Evidence_Items 1, 2].

PROTAC Linker Synthesis

Incorporate 1,3-azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester as a rigid, alkyl chain-based PROTAC linker. The improved solid-state handling (precise melting point and non-hygroscopic nature) supports automated parallel synthesis of PROTAC libraries, while the azetidine ring imparts favorable physicochemical properties such as controlled lipophilicity (XLogP3-AA = 0.4) [Evidence_Items 3].

Foldamer Design & Conformational Probes

Use the azetidine-3-carboxylic acid scaffold to design oligomers that adopt predictable secondary structures. The restricted φ/ψ dihedral angles of the four-membered ring lead to characteristic C5 and C6γ hydrogen-bonding patterns stabilizing extended backbones, as demonstrated in recent foldamer studies with azetidine-based α-amino acids [Evidence_Items 4].

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